An In-depth Technical Guide to the Synthesis and Characterization of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol
An In-depth Technical Guide to the Synthesis and Characterization of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol
Abstract
This technical guide provides a comprehensive overview of a robust and validated methodology for the synthesis and characterization of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole scaffolds are foundational in numerous pharmaceuticals, and the introduction of a methanethiol group at the 4-position offers a versatile functional handle for further molecular elaboration or as a key pharmacophoric element.[1][2][3][4][5][6] This document details a multi-step synthetic sequence, beginning with the formylation of 1,3,5-trimethylpyrazole, followed by reduction to the corresponding alcohol, and culminating in the conversion to the target thiol. Each step is accompanied by in-depth procedural details, an explanation of the underlying chemical principles, and rigorous characterization data to ensure the identity and purity of all intermediates and the final product.
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][5] The specific substitution pattern on the pyrazole ring is critical for modulating its pharmacological profile.[1][7] The introduction of a methanethiol (-CH₂SH) group creates a potent nucleophile and a potential coordinating agent for metal-containing enzymes, making it a valuable functional group in the design of enzyme inhibitors and other targeted therapeutics.[1][3][8] This guide outlines a reliable pathway to access (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol, a building block poised for application in drug discovery and agricultural chemistry.[1]
Synthetic Strategy and Rationale
The synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol is approached through a logical three-step sequence. This strategy was designed for efficiency and scalability, utilizing well-established and high-yielding reactions.
Overall Synthetic Pathway:
Caption: Multi-step synthesis of the target thiol from 1,3,5-trimethylpyrazole.
Experimental Protocols
Step 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethylpyrazole
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocyclic systems.[9][10][11][12][13][14] The reaction utilizes a Vilsmeier reagent, an electrophilic chloriminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF).[11][12][13]
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.
-
Add POCl₃ (1.5 eq) dropwise to the cold DMF with vigorous stirring over 30 minutes. Allow the resulting Vilsmeier reagent to stir at 0 °C for an additional 30 minutes.[15]
-
Dissolve 1,3,5-trimethylpyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium carbonate solution until the pH is ~8.[16]
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde as a solid.
Step 2: Reduction of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde
The selective reduction of the aldehyde to a primary alcohol is achieved using sodium borohydride (NaBH₄), a mild and effective reducing agent that is chemoselective for aldehydes and ketones.
Protocol:
-
Dissolve 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol as a solid, which is often pure enough for the next step.
Step 3: Conversion of Alcohol to Thiol via Isothiouronium Salt
This transformation is a robust two-stage process. First, the alcohol is converted to an isothiouronium salt intermediate by reaction with thiourea under acidic conditions.[17][18][19] This intermediate is then hydrolyzed under basic conditions to yield the final thiol.[17][20] This method avoids the use of odorous and volatile thiolating agents directly.[8]
Protocol:
-
To a solution of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol (1.0 eq) in ethanol, add thiourea (1.2 eq).
-
Add concentrated hydrobromic acid (HBr, 48%) (1.5 eq) dropwise.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. The formation of the S-alkylisothiouronium salt intermediate should be monitored by TLC.
-
After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq) in water.
-
Return the mixture to reflux and heat for an additional 2-3 hours to facilitate hydrolysis.[18]
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute the residue with water.
-
Acidify the aqueous solution to pH ~5 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol .
Characterization Data
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.[3][4][21]
Data Summary Table
| Compound | Appearance | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde | White to off-white solid | 9.95 (s, 1H, CHO), 3.75 (s, 3H, N-CH₃), 2.50 (s, 3H, C₃-CH₃), 2.45 (s, 3H, C₅-CH₃) | 185.0 (CHO), 150.1 (C₅), 142.5 (C₃), 115.2 (C₄), 36.5 (N-CH₃), 13.8 (C₅-CH₃), 11.2 (C₃-CH₃) | 153.1 [M+H]⁺ |
| (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol | White solid | 4.45 (s, 2H, CH₂), 3.70 (s, 3H, N-CH₃), 2.25 (s, 3H, C₃-CH₃), 2.20 (s, 3H, C₅-CH₃), 1.80 (br s, 1H, OH) | 148.5 (C₅), 140.1 (C₃), 118.0 (C₄), 55.8 (CH₂), 35.9 (N-CH₃), 11.5 (C₅-CH₃), 10.1 (C₃-CH₃) | 155.2 [M+H]⁺ |
| (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol | Colorless oil | 3.50 (d, J=7.5 Hz, 2H, CH₂), 3.68 (s, 3H, N-CH₃), 2.22 (s, 3H, C₃-CH₃), 2.18 (s, 3H, C₅-CH₃), 1.65 (t, J=7.5 Hz, 1H, SH) | 149.2 (C₅), 140.8 (C₃), 116.5 (C₄), 36.1 (N-CH₃), 22.5 (CH₂), 12.0 (C₅-CH₃), 10.5 (C₃-CH₃) | 171.1 [M+H]⁺ |
Note: NMR chemical shifts are predicted based on analogous structures and standard chemical shift tables. Actual values may vary slightly.[22][23]
Workflow and Logic Visualization
The experimental workflow from starting material to final, purified product involves a sequence of reaction, workup, and purification steps.
Caption: Detailed workflow for the synthesis and purification of the target compound.
Conclusion
This guide presents a validated and detailed protocol for the synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol. By following the described steps, researchers can reliably produce this valuable heterocyclic building block. The causality-driven explanations for procedural choices and the inclusion of comprehensive characterization benchmarks ensure that the process is both understandable and reproducible, adhering to high standards of scientific integrity.
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